N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide
Overview
Description
N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide: is a quaternary ammonium compound with the molecular formula C8H20NOBr. It is commonly used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
It is known that this compound is a type of ionic liquid . Ionic liquids are salts in a liquid state that are primarily used as solvents and electrolytes due to their unique properties such as low melting points, high thermal stability, and excellent solvation potential .
Mode of Action
The mode of action of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide is primarily through its interactions with other molecules in its environment. As an ionic liquid, it can interact with a wide range of molecules, influencing their properties and behaviors . The specific interactions and resulting changes would depend on the nature of the molecules it interacts with.
Biochemical Pathways
As an ionic liquid, it can potentially influence a variety of biochemical processes through its interactions with biological molecules .
Pharmacokinetics
As an ionic liquid, its bioavailability would likely be influenced by factors such as its charge, size, and the nature of the ions it contains .
Result of Action
As an ionic liquid, it could potentially influence a variety of molecular and cellular processes through its interactions with biological molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include temperature, pH, and the presence of other molecules or ions in the environment . For instance, it has been reported that the transport properties (viscosity and conductivity) of similar ionic liquids can be described by the Vogel–Fulcher–Tamman (VFT) equation, which takes into account the temperature dependence .
Biochemical Analysis
Biochemical Properties
N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide plays a significant role in biochemical reactions due to its interaction with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, potentially inhibiting or activating their functions. For example, it can interact with acetylcholinesterase, leading to the inhibition of this enzyme’s activity. Additionally, this compound can bind to proteins, altering their conformation and affecting their biological activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of ion channels, leading to changes in cellular ion homeostasis. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, this compound can interact with DNA and RNA, influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound can lead to alterations in cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes, including toxicity and adverse effects. For example, high doses of this compound can cause oxidative stress and damage to cellular components .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For instance, it can inhibit the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via active transport mechanisms and can accumulate in specific cellular compartments. The distribution of this compound within tissues can influence its biological activity and effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation Reaction: The compound can be synthesized through the alkylation of N,N-diethyl-N-methylamine with 2-methoxyethyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, under reflux conditions.
Quaternization Reaction: Another method involves the quaternization of N,N-diethyl-N-methylamine with 2-methoxyethyl chloride, followed by the addition of hydrobromic acid to form the bromide salt.
Industrial Production Methods: Industrial production often involves large-scale alkylation reactions in continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium chloride, or sodium acetate in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium chloride or acetate can be formed.
Oxidation Products: Various oxidized derivatives of the original compound, depending on the specific oxidizing agent and conditions used.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Solvent Systems: It is employed in the preparation of ionic liquids, which are used as solvents in various chemical reactions.
Biology and Medicine:
Antimicrobial Agent: Due to its quaternary ammonium structure, it exhibits antimicrobial properties and is used in disinfectants and antiseptics.
Drug Delivery: It is explored as a potential component in drug delivery systems due to its ability to interact with biological membranes.
Industry:
Surfactants: The compound is used in the formulation of surfactants for detergents and cleaning agents.
Electrolytes: It is utilized in the preparation of electrolytes for electrochemical applications, such as batteries and capacitors.
Comparison with Similar Compounds
- N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium chloride
- N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium acetate
- N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium tetrafluoroborate
Uniqueness:
- Bromide Ion: The presence of the bromide ion in N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide imparts unique reactivity and solubility properties compared to its chloride and acetate counterparts.
- Applications: While similar compounds may share some applications, the specific properties of the bromide salt make it particularly suitable for certain catalytic and antimicrobial applications.
Properties
IUPAC Name |
diethyl-(2-methoxyethyl)-methylazanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO.BrH/c1-5-9(3,6-2)7-8-10-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXWWBWNJNDMKG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCOC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70822973 | |
Record name | N,N-Diethyl-2-methoxy-N-methylethan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70822973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749879-33-2 | |
Record name | N,N-Diethyl-2-methoxy-N-methylethan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70822973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the anionic component influence the glass transition temperature (Tg) in mixtures of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium salts and water?
A1: Research indicates that the anion significantly impacts the Tg behavior of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium salts when mixed with water []. While the bromide salt predominantly exhibits a single Tg that decreases steadily with increasing water concentration, the iodide and tetrafluoroborate salts display a double-glass transition behavior. This difference highlights the role of anion size and its interactions with water molecules in influencing the structural organization and consequently, the Tg of these mixtures.
Q2: At what water concentration does the N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bromide - water mixture reach its glass-formation limit?
A2: The glass-formation region for this compound and water mixtures ends around 98.9 mol% of water []. This limit is notably higher than that observed for mixtures with the tetrafluoroborate (96.0 mol%) and iodide (95.0 mol%) salts, suggesting that the bromide anion promotes a wider range of water concentrations capable of forming a glass.
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